molecular formula C30H41ClN2O5 B1279284 (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride CAS No. 437651-47-3

(2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone hydrochloride

Cat. No. B1279284
M. Wt: 545.1 g/mol
InChI Key: VJTDMGXBKGWRNM-UHFFFAOYSA-N
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Patent
US06846936B2

Procedure details

The organic phase, comprising the 2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)-5-nitrobenzofuran hydrochloride thus formed, is subsequently washed 5 times using 600 ml of deionized water. It is washed a sixth time with 600 ml of deionized water comprising 50 g (0.595 mol) of sodium hydrogencarbonate to release the desired compound. The chlorobenzene is removed on a rotary evaporator (bath temperature: 35° C., pressure: 10 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:6]1[O:7][C:8]2[CH:35]=[CH:34][C:33]([N+:36]([O-:38])=[O:37])=[CH:32][C:9]=2[C:10]=1[C:11](=[O:31])[C:12]1[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][CH2:21][N:22]([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][CH2:24][CH2:25][CH3:26])=[CH:14][CH:13]=1)[CH2:3][CH2:4][CH3:5].O>C(=O)([O-])O.[Na+]>[CH2:2]([C:6]1[O:7][C:8]2[CH:35]=[CH:34][C:33]([N+:36]([O-:38])=[O:37])=[CH:32][C:9]=2[C:10]=1[C:11](=[O:31])[C:12]1[CH:13]=[CH:14][C:15]([O:18][CH2:19][CH2:20][CH2:21][N:22]([CH2:27][CH2:28][CH2:29][CH3:30])[CH2:23][CH2:24][CH2:25][CH3:26])=[CH:16][CH:17]=1)[CH2:3][CH2:4][CH3:5] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(CCC)C=1OC2=C(C1C(C1=CC=C(C=C1)OCCCN(CCCC)CCCC)=O)C=C(C=C2)[N+](=O)[O-]
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thus formed
WASH
Type
WASH
Details
is subsequently washed 5 times

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1OC2=C(C1C(C1=CC=C(C=C1)OCCCN(CCCC)CCCC)=O)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.